molecular formula C20H26FN3O3S B2416001 3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one CAS No. 2415539-00-1

3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one

Cat. No. B2416001
CAS RN: 2415539-00-1
M. Wt: 407.5
InChI Key: ZKXYRXWZUJYWOV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a piperidine, and a dioxothiane. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazolinone and piperidine rings, followed by the introduction of the dioxothiane group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The quinazolinone and piperidine rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the quinazolinone, piperidine, and dioxothiane groups. These groups could potentially undergo a range of reactions, including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxothiane group could potentially make the compound more lipophilic, which could influence its solubility and distribution in the body .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed as a drug candidate .

properties

IUPAC Name

3-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3S/c21-17-1-2-18-19(11-17)22-14-24(20(18)25)13-15-3-7-23(8-4-15)12-16-5-9-28(26,27)10-6-16/h1-2,11,14-16H,3-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXYRXWZUJYWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one

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